Arachidonic acid-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

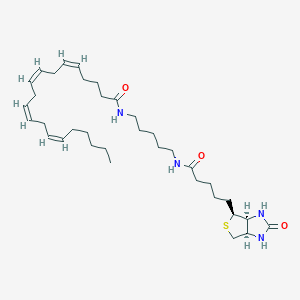

(5Z,8Z,11Z,14Z)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13-12-,16-15-/t30-,31-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYSWRMECJXHSJ-QYXQEGSISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347575 | |

| Record name | Arachidonic acid-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217901-28-4 | |

| Record name | Arachidonic acid-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Harnessing Arachidonic Acid-Based Probes to Elucidate Lipid Raft Composition and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane, enriched in cholesterol, sphingolipids, and specific proteins. These platforms are crucial for cellular processes, most notably signal transduction. A key, though less discussed, component of these domains is the polyunsaturated fatty acid, arachidonic acid (AA). Studies have revealed that lipid rafts are surprisingly enriched in phospholipids containing arachidonic acid, which serves not only as a structural component but also as a precursor to potent signaling molecules, the eicosanoids.[1][2] Understanding which proteins interact with AA-containing lipids within these rafts is critical for dissecting signaling pathways and developing targeted therapeutics.

This technical guide explores the use of arachidonic acid analogs, conceptually centered on biotinylated probes, to investigate the proteome and function of lipid rafts. While direct "arachidonic acid-biotin" probes are not widely cited, the principles of using tagged lipid analogs for affinity purification and identification of interacting partners are well-established. This document provides an overview of the role of AA in lipid rafts, quantitative data on raft composition, detailed experimental protocols for raft analysis, and visualizations of relevant workflows and signaling pathways.

The Role of Arachidonic Acid in Lipid Rafts

Arachidonic acid is a 20-carbon omega-6 polyunsaturated fatty acid that is typically esterified in the sn-2 position of membrane phospholipids.[3] Its presence in lipid rafts is significant because it contrasts with the traditional view of rafts being composed primarily of saturated acyl chains. Mass spectrometric analyses have demonstrated that lipid rafts are notably enriched in plasmenylethanolamines that contain arachidonic acid.[1][2] This enrichment suggests a unique biophysical environment and implicates AA in raft-dependent signaling.

Upon cellular stimulation, arachidonic acid can be liberated from phospholipids by phospholipase A₂ (PLA₂) enzymes.[3][4][5] Once released, AA can act as a second messenger itself or be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes into eicosanoids (e.g., prostaglandins, leukotrienes).[6][7][8] The localization of this entire enzymatic cascade within or adjacent to lipid rafts provides a mechanism for the spatial and temporal control of potent signaling events, including inflammation and immune responses.[6][9] High concentrations of free arachidonic acid within rafts can perturb their structure and impair signaling, for example, by displacing key receptor components and inhibiting JAK-STAT signaling pathways.[9]

Quantitative Data: Lipid Composition of Rafts

Quantitative analysis is essential for understanding the unique environment of lipid rafts. Mass spectrometry-based lipidomics has provided detailed insights into their composition. The data below, summarized from studies on nondetergent-isolated lipid rafts, highlights the enrichment of specific lipid classes compared to the bulk plasma membrane.

Table 1: Relative Phospholipid Composition in Plasma Membrane vs. Lipid Rafts

| Phospholipid Class | % of Total Phospholipids in Plasma Membrane | % of Total Phospholipids in Lipid Rafts | Fold Enrichment in Rafts |

|---|---|---|---|

| Phosphatidylcholine (PC) | ~40-50% | ~20% | ~0.4-0.5x |

| Sphingomyelin (SM) | ~10-20% | ~30-40% | ~2.0-3.0x |

| Phosphatidylethanolamine (PE)¹ | ~20-30% | ~25-35% | ~1.2-1.5x |

| Phosphatidylserine (PS) | ~5-10% | ~10-15% | ~2.0x |

| Phosphatidylinositol (PI) | ~10-15% | ~5-10% | ~0.5-0.7x |

| Cholesterol² | High | Very High | Enriched |

¹ Notably, the PE fraction in lipid rafts is highly enriched in plasmalogen species containing arachidonic acid.[1][2] ² Cholesterol is a defining component of lipid rafts, with its concentration being significantly higher than in the surrounding membrane.[1][10]

Experimental Protocols

Studying the association of proteins with arachidonic acid within lipid rafts requires a multi-step approach involving metabolic labeling with a tagged AA analog, affinity purification, and protein identification.

Protocol 1: Metabolic Labeling and Affinity Purification of AA-Interacting Proteins

This protocol describes a conceptual workflow using a biotinylated arachidonic acid probe (AA-Biotin). In practice, researchers often use alkyne- or azide-modified "clickable" fatty acids, which offer higher reaction specificity.[11] The principle remains the same: incorporate the tagged lipid, capture it and its binding partners, and identify the proteins.

1. Metabolic Labeling: a. Culture cells (e.g., HeLa, macrophages) to ~80% confluency. b. Prepare the labeling medium: supplement standard culture medium with the AA-Biotin probe (typically 10-50 µM) and a fatty-acid-free serum (e.g., BSA) to aid solubility. c. Incubate cells with the labeling medium for a designated period (e.g., 4-24 hours) to allow for incorporation of the probe into cellular membranes.

2. Cell Lysis and Protein Extraction: a. Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe. b. Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40 or CHAPS in Tris-buffered saline) containing a protease inhibitor cocktail. The choice of detergent is critical for preserving protein interactions without completely disrupting raft structures.[12]

3. Affinity Purification: a. Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. b. Add streptavidin-conjugated magnetic beads or agarose resin to the supernatant and incubate for 2-4 hours at 4°C with gentle rotation to capture the AA-Biotin-labeled protein complexes. c. Pellet the beads using a magnet or centrifugation. d. Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads using a competitive elution buffer (containing excess free biotin) or a denaturing buffer (e.g., SDS-PAGE sample buffer). b. For mass spectrometry, perform in-solution or in-gel trypsin digestion of the eluted proteins. c. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were associated with the AA-Biotin probe.

Protocol 2: Isolation of Lipid Rafts by Sucrose Density Gradient Ultracentrifugation

This is a fundamental technique to isolate lipid raft domains based on their low buoyant density and resistance to certain non-ionic detergents at low temperatures.[12][13]

1. Cell Lysis: a. Harvest ~5-8 x 10⁷ cells and wash with ice-cold PBS. b. Resuspend the cell pellet in 1 mL of ice-cold detergent lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing a protease inhibitor cocktail. c. Incubate on ice for 30 minutes.

2. Sucrose Gradient Preparation and Centrifugation: a. In a 12 mL ultracentrifuge tube, thoroughly mix the 1 mL cell lysate with 1 mL of 80% sucrose solution (prepared in TNE buffer) to create a 40% sucrose layer at the bottom. b. Carefully overlay the 40% sucrose layer with 4 mL of 30% sucrose solution. c. Carefully overlay the 30% layer with 4 mL of 5% sucrose solution, creating a discontinuous gradient. d. Place the tube in a swing-out rotor (e.g., SW41) and centrifuge at ~175,000 x g for 18-20 hours at 4°C.[12]

3. Fraction Collection and Analysis: a. After centrifugation, a faint, opaque band should be visible at the 5%/30% sucrose interface. This band contains the lipid rafts. b. Carefully collect 1 mL fractions from the top to the bottom of the gradient. c. Analyze the protein content of each fraction. Typically, fractions are run on an SDS-PAGE gel and analyzed by Western blot for known raft markers (e.g., Flotillin, Caveolin) and non-raft markers (e.g., Transferrin Receptor) to confirm successful isolation.[12][13]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz help to clarify complex experimental and biological processes.

Experimental Workflow for Identifying AA-Associated Raft Proteins

Caption: Workflow for identifying proteins associated with this compound.

Arachidonic Acid Signaling Cascade in Lipid Rafts

Caption: Release and metabolism of arachidonic acid within a lipid raft.

Conclusion and Future Directions

The enrichment of arachidonic acid in lipid rafts points to a specialized role for this fatty acid beyond its function as a simple membrane component. It is integral to the structure and signaling capacity of these domains. While direct biotinylated AA probes are not yet a mainstream tool, the conceptual framework for their use is sound and builds upon established techniques in chemical biology, such as the use of clickable lipid analogs.[11] By combining metabolic labeling with such probes, robust lipid raft isolation techniques, and sensitive quantitative proteomics, researchers can map the AA-interactome within specific membrane microdomains. This knowledge is fundamental for understanding the localized signaling events that drive inflammation, immunity, and cancer progression, and will be invaluable for the development of next-generation therapeutics that target these critical cellular pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lipid rafts are enriched in arachidonic acid and plasmenylethanolamine and their composition is independent of caveolin-1 expression: a quantitative electrospray ionization/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arachidonic acid, a clinically adverse mediator in the ovarian cancer microenvironment, impairs JAK-STAT signaling in macrophages by perturbing lipid raft structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery of Novel Arachidonic Acid Binding Proteins Using Biotin Tagging

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide on the application of biotin-tagging strategies for the identification and characterization of novel proteins that bind to arachidonic acid (AA). It includes detailed experimental protocols, data interpretation guidelines, and visualizations of relevant biochemical pathways and workflows.

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a fundamental component of cell membranes.[1] Upon release from the membrane by phospholipase A2 (PLA2), free AA serves as a critical signaling molecule and the precursor to a vast family of bioactive lipid mediators known as eicosanoids.[2][3] These metabolites are synthesized through three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—and are integral to processes such as inflammation, immunity, cardiovascular function, and cancer progression.[3][4][5][6]

The biological effects of AA and its metabolites are often mediated through direct interaction with specific proteins. Identifying these protein partners is crucial for understanding the molecular mechanisms of AA signaling and for developing novel therapeutic agents that target these pathways.[7] Affinity-based chemical proteomics, utilizing a biotinylated arachidonic acid probe, offers a powerful strategy for capturing and identifying these binding proteins from complex biological samples.[8][9]

This guide details the workflow for such an investigation, from the synthesis of the chemical probe to the final identification of candidate proteins by mass spectrometry.

Overall Experimental Workflow

The discovery of AA-binding proteins using biotin tagging follows a multi-step process. It begins with the synthesis or acquisition of a biotinylated AA probe. This probe is then incubated with a cell or tissue lysate to allow for the formation of protein-probe complexes. These complexes are subsequently captured using streptavidin-conjugated beads, which exhibit an exceptionally high affinity for biotin.[10] After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Biotinylated Arachidonic Acid Probe

While commercially available probes such as Arachidonic acid-Biotin exist, custom synthesis allows for modification of the linker region, which can be crucial for minimizing steric hindrance.[8] The following protocol is a representative method for synthesizing a biotinylated chemical probe.[9]

Materials:

-

Arachidonic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Biotin-PEG-amine linker

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Activation of Arachidonic Acid:

-

Dissolve arachidonic acid (1 eq.) and N-Hydroxysuccinimide (NHS, 1.1 eq.) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq.) dissolved in a small amount of DMF dropwise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

-

-

Conjugation with Biotin-Linker:

-

Filter the reaction mixture to remove the precipitate.

-

To the filtrate containing the AA-NHS ester, add a solution of a biotin-PEG-amine linker (1 eq.) in DMF.

-

Stir the reaction at room temperature for 4-6 hours.

-

-

Purification:

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete, evaporate the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography to yield the final biotin-arachidonic acid probe.

-

Confirm the structure and purity of the final product using NMR and mass spectrometry.

-

Protocol 2: Cell Lysis and Affinity Purification

This protocol describes the pulldown of AA-binding proteins from a cellular lysate.[11]

Materials:

-

Cultured cells (e.g., HEK293, HepG2)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

-

Biotin-AA probe (from Protocol 3.1 or commercial source)

-

Control probe (e.g., biotin alone or biotinylated oleic acid)

-

Streptavidin-conjugated magnetic beads

-

Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% Triton X-100).

-

Elution Buffer: 2% SDS, 20 mM HEPES (pH 8).[12]

Procedure:

-

Lysate Preparation:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice or by passing through a fine-gauge needle.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cleared lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

Affinity Purification:

-

Dilute the cleared lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.

-

Add the biotin-AA probe to the lysate at a final concentration of 10-50 µM. In a parallel control experiment, add the control probe.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

While incubating, prepare the streptavidin magnetic beads by washing them three times with Lysis Buffer.

-

Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C with rotation.

-

-

Washing:

-

Place the tubes on a magnetic rack to capture the beads. Discard the supernatant.

-

Wash the beads six times with 1 mL of ice-cold Wash Buffer. For the final two washes, transfer the beads to a new microcentrifuge tube to minimize contamination from proteins bound to the tube walls.[11]

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Add 50 µL of Elution Buffer to the beads and vortex for 15 seconds.[12]

-

Incubate at 70°C for 10 minutes to elute the bound proteins.

-

Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted proteins to a new tube.

-

Protocol 3: Sample Preparation for Mass Spectrometry

The eluted proteins must be digested into peptides for analysis by LC-MS/MS.

Materials:

-

Eluted protein sample

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Formic acid

Procedure:

-

Reduction and Alkylation:

-

Protein Digestion:

-

Proteins can be digested using an S-Trap micro-column or similar methods to remove interfering SDS.

-

Briefly, acidify the sample with trifluoroacetic acid, add methanol-TEABC buffer, and load onto the S-Trap column.[12]

-

Wash the column, then add trypsin (1:20 to 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

Peptide Elution and Cleanup:

-

Elute peptides from the column using a series of buffers, typically starting with 50 mM TEABC, followed by 0.2% formic acid, and finally 50% acetonitrile with 0.2% formic acid.

-

Combine the peptide eluates and dry them in a vacuum centrifuge.

-

Resuspend the dried peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

-

Data Presentation and Interpretation

Mass spectrometry analysis will generate a list of identified proteins. To distinguish true AA-binding proteins from non-specific binders, quantitative analysis is essential. The data should be organized to compare the abundance of each protein in the biotin-AA pulldown versus the control pulldown.

Table 1: Hypothetical Quantitative Proteomics Data

| Protein ID (UniProt) | Gene Name | Peptide Count (Biotin-AA) | Peptide Count (Control) | Fold Change (AA/Control) | p-value | Potential AA Binder? |

| P04040 | FABP1 | 15 | 1 | 15.0 | < 0.01 | Yes |

| P63104 | YWHAE | 12 | 2 | 6.0 | < 0.05 | Yes |

| P08670 | VIM | 25 | 22 | 1.1 | 0.85 | No |

| P19338 | NCL | 10 | 1 | 10.0 | < 0.01 | Yes |

| Q06830 | ACTG1 | 50 | 48 | 1.0 | 0.92 | No |

| P62258 | RHOA | 8 | 0 | - | < 0.05 | Yes |

-

Peptide Count: The number of unique peptides identified for a given protein.

-

Fold Change: The ratio of protein abundance in the experimental sample versus the control. A high fold change suggests specific binding.

-

p-value: Statistical significance of the enrichment. A low p-value (e.g., < 0.05) indicates a statistically significant difference.

-

Potential Binders: Proteins like FABP1 (a known fatty acid binding protein), 14-3-3 (YWHAE), Nucleolin (NCL), and RhoA are highlighted as potential specific interactors based on high fold-change and statistical significance.[13][14][15] Common non-specific binders like actin (ACTG1) and vimentin (VIM) typically show little to no enrichment.

Visualization of Arachidonic Acid Signaling Pathways

Understanding the known pathways of AA metabolism provides context for the potential roles of newly discovered binding proteins. AA is metabolized into hundreds of bioactive eicosanoids by three main enzyme families.[4][5]

References

- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Arachidonic acid binds 14-3-3zeta, releases 14-3-3zeta from phosphorylated BAD and induces aggregation of 14-3-3zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arachidonic acid stimulates formation of a novel complex containing nucleolin and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Arachidonic Acid-Biotin: A Technical Guide for Exploring Eicosanoid Signaling and Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA) is a pivotal polyunsaturated fatty acid that serves as the precursor to a vast array of bioactive lipid mediators known as eicosanoids. These molecules, including prostaglandins, leukotrienes, and thromboxanes, are central to numerous physiological and pathological processes such as inflammation, immunity, and cardiovascular function.[1][2][3] Understanding the intricate protein interaction networks that govern arachidonic acid's release, transport, and metabolism is crucial for developing novel therapeutics. This technical guide details the application of arachidonic acid-biotin, a powerful chemical probe, for the affinity-based enrichment and identification of AA-binding proteins.[4][5][6] We provide an overview of the relevant signaling pathways, detailed experimental protocols for pull-down assays, and methodologies for downstream analysis and target validation.

Introduction to Arachidonic Acid Signaling

Cellular arachidonic acid is predominantly found in an esterified form within membrane phospholipids.[6] Its release is a tightly regulated process, primarily initiated by the activation of phospholipase A2 (PLA2) in response to various stimuli.[1][3] Once liberated, free arachidonic acid is transiently available as a critical substrate for three major enzymatic pathways that produce distinct classes of eicosanoids.[2][7]

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostanoids, including prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2).[1][8] These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.[1]

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes (e.g., LTB4, LTC4) and lipoxins.[2][9] Leukotrienes are potent chemoattractants and are heavily involved in allergic and inflammatory responses, particularly in conditions like asthma.[1][10]

-

Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[2][3] These metabolites play significant roles in regulating vascular tone, renal function, and cardiovascular health.[2]

The transient nature of free arachidonic acid and its complex metabolic network necessitate specialized tools for studying its interactions with proteins. This compound serves as a molecular mimic that allows for the capture and identification of proteins that bind to, transport, or are regulated by this crucial fatty acid.[4][6]

This compound as a Chemical Probe

This compound is an affinity probe designed for the study of AA-binding proteins.[4][11] It consists of the arachidonic acid molecule covalently linked to a biotin moiety, often via a spacer arm. This design allows the fatty acid portion to interact with its protein partners, while the biotin tag serves as a high-affinity handle for purification using streptavidin-conjugated beads.[12] This approach, often referred to as an affinity pull-down assay, is a powerful method for identifying novel protein interactors and for studying the mechanisms of arachidonic acid signaling and transport.[1][6]

Synthesis: While commercially available from several suppliers, the synthesis of biotinylated arachidonic acid generally involves the coupling of biotin to the carboxylic acid group of arachidonic acid. This process typically utilizes a linker to ensure that the biotin tag does not sterically hinder the interaction of the fatty acid with its binding partners. The synthesis of biotin itself is a complex enzymatic process that begins by hijacking the fatty acid synthetic pathway.[13][14][15][16]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolic Pathways

The following diagram illustrates the major enzymatic pathways that metabolize free arachidonic acid.

References

- 1. Capturing proteins that bind polyunsaturated fatty acids: demonstration using arachidonic acid and eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Structural basis of fatty acid substrate binding to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Arachidonic acid promotes the binding of 5-lipoxygenase on nanodiscs containing 5-lipoxygenase activating protein in the absence of calcium-ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Labchem Catalog [labchem.com.my]

- 12. bluetigerscientific.com [bluetigerscientific.com]

- 13. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of biotin and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cellular Uptake of Biotinylated Arachidonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in cellular signaling.[1][2] It is a key component of the phospholipids that make up the cell membrane and serves as the precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids.[1][3] These molecules are involved in diverse physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[3][4] Biotinylated arachidonic acid (Bt-AA) is a valuable chemical probe used to study the metabolism, protein interactions, and signaling pathways of its native counterpart. The biotin tag allows for sensitive and specific detection, making it a powerful tool in lipid research. This guide provides a comprehensive overview of the mechanisms governing the cellular uptake of biotinylated arachidonic acid, detailed experimental protocols for its study, and an exploration of the downstream signaling cascades it influences.

Mechanisms of Cellular Uptake

The cellular uptake of long-chain fatty acids like arachidonic acid is a complex process that is not yet fully elucidated, with evidence supporting both passive diffusion and protein-facilitated transport mechanisms.[5][6] While the bulky biotin tag might be expected to favor a protein-mediated pathway, the fundamental mechanisms are largely considered to parallel those of unmodified arachidonic acid.

1. Passive Diffusion: One model suggests that free fatty acids can passively flip-flop across the lipid bilayer of the cell membrane at a rate sufficient for physiological uptake.[5] This process is driven by the concentration gradient of the fatty acid between the extracellular environment and the cell's interior.

2. Protein-Facilitated Transport: A substantial body of evidence points to the involvement of membrane-associated proteins in the transport of fatty acids into the cell.[5] These proteins are thought to increase the efficiency of uptake, particularly at low concentrations. Key proteins implicated in this process include:

-

FAT/CD36 (Fatty Acid Translocase): A versatile scavenger receptor that binds to various ligands, including long-chain fatty acids.[5]

-

FATP (Fatty Acid Transport Protein): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.[5]

-

FABPpm (Plasma Membrane Fatty Acid-Binding Protein): A protein that binds fatty acids at the cell surface and is believed to be involved in their transport into the cell.[5]

Once inside the cell, arachidonic acid is rapidly esterified into phospholipids by acyl-CoA synthetases, effectively trapping it within the cell and maintaining a favorable concentration gradient for further uptake.[5]

The biotin moiety itself is taken up by cells via a carrier-mediated, Na+-dependent mechanism.[7] However, when conjugated to arachidonic acid, the uptake is likely dominated by the mechanisms governing long-chain fatty acid transport.

Experimental Protocols

Studying the cellular uptake of biotinylated arachidonic acid involves a series of well-defined experimental procedures. Below are detailed protocols for key experiments.

Protocol 1: General Cell Culture and Treatment with Biotinylated Arachidonic Acid

-

Cell Culture: Plate cells of interest (e.g., macrophages, endothelial cells, or a specific cell line relevant to the research question) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture them in their recommended growth medium until they reach the desired confluency (typically 70-80%).

-

Preparation of Bt-AA Solution: Prepare a stock solution of biotinylated arachidonic acid in a suitable solvent such as ethanol. The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cellular stress.

-

Cell Treatment: Aspirate the growth medium from the cultured cells and wash them once with phosphate-buffered saline (PBS). Add fresh, serum-free or low-serum medium containing the desired concentration of biotinylated arachidonic acid to the cells. Concentrations can range from nanomolar to micromolar depending on the experimental goals.[8]

-

Incubation: Incubate the cells with biotinylated arachidonic acid for the desired period. Time course experiments can be performed to determine the kinetics of uptake.[9][10]

-

Cell Lysis: Following incubation, wash the cells with ice-cold PBS to remove any unbound Bt-AA. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analyses.

Protocol 2: Detection of Biotinylated Proteins by Western Blotting

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the size of the proteins of interest.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Streptavidin Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated streptavidin solution diluted in the blocking buffer. The biotin tag on the arachidonic acid will be recognized by the streptavidin.

-

Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.

-

Detection: Detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Quantitative Data on Arachidonic Acid Uptake

The uptake of arachidonic acid has been quantified in various cell types. The following table summarizes key findings from studies using radiolabeled arachidonic acid, which provides a proxy for the behavior of biotinylated arachidonic acid.

| Cell Type | Arachidonic Acid Concentration | Incubation Time | Key Findings | Reference |

| Murine Peritoneal Macrophages | 10⁻¹⁰ - 10⁻⁵ M | Up to 10 hours | Steady-state uptake reached at 10 hours. 48-50% incorporation at nanomolar concentrations, and 28-30% at micromolar concentrations. | [8] |

| Rat Alveolar Macrophages | 5 nM | 2 - 18 hours | Uptake into phosphatidylcholine and phosphatidylinositol plateaued within 2-4 hours. | [9][10] |

| Murine Fibrosarcoma Cells | Not specified | 15 min - 24 hours | The endoplasmic reticulum was the primary site of [³H]arachidonate incorporation at all time points. | [11] |

| Bovine Granulosa Cells | 50 - 200 µM | 24 hours | 50 and 100 µM AA stimulated lipid droplet accumulation, while 200 µM inhibited it. | [12] |

| Dendritic Cells | 50 µM | 3 days | The proportion of arachidonic acid in the total lipid content of the cells increased, though not to a statistically significant degree in this particular study. | [13] |

Signaling Pathways and Experimental Workflows

The uptake of arachidonic acid initiates a cascade of signaling events, primarily through its metabolism by three key enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[1][3][4]

Arachidonic Acid Metabolic Pathways

Caption: Metabolism of Arachidonic Acid.

Arachidonic acid is released from membrane phospholipids by cytosolic phospholipase A2 (cPLA2) and is subsequently metabolized by COX, LOX, and CYP450 enzymes into various eicosanoids.[1][3][4]

Experimental Workflow for Studying Bt-AA Uptake and Protein Modification

Caption: Workflow for detecting protein biotinylation.

This diagram outlines the key steps involved in treating cells with biotinylated arachidonic acid and subsequently detecting the proteins that have been modified by it or its metabolites.

Logical Relationship of Arachidonic Acid Uptake and Signaling

Caption: Cellular uptake and subsequent signaling.

This diagram illustrates the logical flow from the extracellular presence of biotinylated arachidonic acid to its uptake, metabolism, and the resulting cellular responses.

Conclusion

Biotinylated arachidonic acid is an indispensable tool for dissecting the complex roles of arachidonic acid in cellular biology. A thorough understanding of its uptake mechanisms and the appropriate application of experimental protocols are essential for generating robust and meaningful data. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at unraveling the intricate signaling networks governed by this important fatty acid. By combining the methodologies and knowledge presented herein, the scientific community can continue to make significant strides in understanding the physiological and pathological implications of arachidonic acid metabolism.

References

- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical investigation of arachidonic acid uptake in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of uptake and distribution of arachidonic acid by rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of uptake and distribution of arachidonic acid by rat alveolar macrophages (Journal Article) | OSTI.GOV [osti.gov]

- 11. [PDF] Uptake and subcellular distribution of [3H]arachidonic acid in murine fibrosarcoma cells measured by electron microscope autoradiography | Semantic Scholar [semanticscholar.org]

- 12. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Polyunsaturated Fatty Acids Arachidonic Acid and Docosahexaenoic Acid Induce Mouse Dendritic Cells Maturation but Reduce T-Cell Responses In Vitro | PLOS One [journals.plos.org]

Exploring the In Vitro Metabolism of Arachidonic Acid-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of arachidonic acid, with a specific focus on a biotinylated derivative, arachidonic acid-biotin. While direct metabolic studies on this compound are not extensively available in current literature, this document extrapolates its potential metabolic fate based on the well-established enzymatic pathways of its parent molecule, arachidonic acid. We delve into the primary metabolic routes—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—detailing the key enzymes, their products, and the biological significance of these pathways. Furthermore, this guide presents detailed experimental protocols for in vitro assays that can be adapted to study the metabolism of this compound. Quantitative data from arachidonic acid metabolism studies are summarized in tabular format to provide a comparative reference. Finally, we propose a hypothetical metabolic scheme for this compound, considering the potential for enzymatic cleavage of the biotin moiety. This guide aims to be a valuable resource for researchers investigating the metabolism of fatty acid conjugates and for those utilizing biotinylated probes in drug development and discovery.

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a central role in cellular signaling and inflammation. Its metabolism gives rise to a diverse array of bioactive lipid mediators, collectively known as eicosanoids, which are implicated in a wide range of physiological and pathological processes. Biotinylation of molecules, including fatty acids, is a common technique to create probes for studying molecular interactions and cellular processes. This compound is commercially available as an affinity probe for detecting and isolating AA-binding proteins[1][2]. However, its own metabolic fate within in vitro systems is not well-documented.

Understanding the in vitro metabolism of this compound is crucial for interpreting data from studies where it is used as a probe and for developing novel therapeutics that may target fatty acid metabolic pathways. This guide will first outline the known metabolic pathways of unmodified arachidonic acid and then propose a hypothetical metabolic pathway for this compound.

Established In Vitro Metabolism of Arachidonic Acid

Free arachidonic acid, released from membrane phospholipids by the action of phospholipases, is metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (PGs) and thromboxanes (TXs).

-

Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes (LTs), lipoxins (LXs), and hydroxyeicosatetraenoic acids (HETEs).

-

Cytochrome P450 (CYP) Pathway: This pathway leads to the formation of HETEs and epoxyeicosatrienoic acids (EETs).

The key enzymes and their primary products are summarized in the table below.

Table 1: Key Enzymes and Metabolites in Arachidonic Acid Metabolism

| Pathway | Key Enzyme(s) | Primary Metabolites |

| Cyclooxygenase (COX) | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Prostaglandin H2 (PGH2), subsequently converted to other Prostaglandins (PGE2, PGD2, PGF2α), Prostacyclin (PGI2), and Thromboxanes (TXA2) |

| Lipoxygenase (LOX) | 5-Lipoxygenase (5-LOX), 12-Lipoxygenase (12-LOX), 15-Lipoxygenase (15-LOX) | 5-HPETE, Leukotrienes (LTA4, LTB4, LTC4, LTD4, LTE4), 12-HETE, 15-HETE, Lipoxins |

| Cytochrome P450 (CYP) | CYP epoxygenases (e.g., CYP2C, CYP2J), CYP ω-hydroxylases (e.g., CYP4A, CYP4F) | Epoxyeicosatrienoic acids (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET), Hydroxyeicosatetraenoic acids (e.g., 20-HETE) |

Proposed In Vitro Metabolism of this compound

In the absence of direct experimental data, we propose two potential metabolic scenarios for this compound in an in vitro setting containing relevant metabolic enzymes:

Scenario 1: Metabolism of the Intact Conjugate. The enzymes of the COX, LOX, and CYP pathways may recognize and process the arachidonic acid portion of the conjugate, leading to the formation of biotinylated eicosanoids. The bulky biotin tag might sterically hinder enzyme access, potentially altering the rate and profile of metabolite formation compared to unmodified arachidonic acid.

Scenario 2: Cleavage of the Biotin Moiety. The amide bond linking arachidonic acid and biotin could be susceptible to cleavage by cellular amidases, such as biotinidase. Biotinidase is known to cleave biocytin (biotinyl-lysine), recycling biotin. While its specificity for fatty acyl-biotin conjugates is not well-established, its activity on N-acyl-biotin compounds is plausible. If cleavage occurs, it would release free arachidonic acid and biotin. The liberated arachidonic acid would then be metabolized through the established pathways.

The following diagram illustrates this hypothetical metabolic landscape.

Experimental Protocols for In Vitro Metabolism Studies

The following are generalized protocols for in vitro enzyme assays that can be adapted to investigate the metabolism of this compound.

General Workflow for In Vitro Metabolism Assay

The general workflow for assessing the in vitro metabolism of this compound involves incubation with an enzyme source, extraction of the metabolites, and analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Detailed Protocol: In Vitro Incubation with Liver Microsomes (CYP Metabolism)

This protocol is adapted for studying the metabolism of this compound by cytochrome P450 enzymes present in liver microsomes.

Materials:

-

This compound

-

Liver microsomes (from human, rat, or other species)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiation of Reaction: Add this compound (dissolved in a suitable solvent like ethanol or DMSO) to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing a small percentage of formic acid.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Metabolite Extraction:

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with water to reduce the organic solvent concentration.

-

Load the diluted supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

-

Elute the metabolites with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

-

Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample using a suitable LC-MS/MS method to separate and identify the potential metabolites.

Protocols for COX and LOX Activity Assays

Commercial kits are available for measuring the activity of COX and LOX enzymes. These assays are often based on colorimetric or fluorometric detection of the reaction products. The protocols provided with these kits can be adapted to use this compound as a substrate. The readout may require modification, for instance, by using LC-MS to directly detect the formation of biotinylated eicosanoids.

Quantitative Data on Arachidonic Acid Metabolism

The following table summarizes representative quantitative data from in vitro studies of arachidonic acid metabolism. This data can serve as a baseline for comparison when investigating the metabolism of this compound.

Table 2: Representative Kinetic Parameters for Arachidonic Acid Metabolizing Enzymes

| Enzyme | Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| COX-1 | Ovine | Arachidonic Acid | 5.2 | 3.4 | Published Literature |

| COX-2 | Human recombinant | Arachidonic Acid | 8.7 | 2.9 | Published Literature |

| 5-LOX | Human recombinant | Arachidonic Acid | 12.5 | 1.5 | Published Literature |

| CYP2C9 | Human recombinant | Arachidonic Acid | 10.3 | 0.8 | Published Literature |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the potential in vitro metabolism of this compound, based on the extensive knowledge of arachidonic acid metabolism. The provided experimental protocols offer a starting point for researchers to directly investigate the metabolic fate of this biotinylated probe.

Future research should focus on:

-

Directly studying the metabolism of this compound using in vitro systems with purified enzymes, subcellular fractions (microsomes, cytosol), and cell-based models.

-

Identifying the metabolites of this compound using high-resolution mass spectrometry to determine if biotinylated eicosanoids are formed.

-

Investigating the potential cleavage of the biotin tag by biotinidase and other amidases, and quantifying the release of free arachidonic acid.

-

Comparing the kinetic parameters of this compound metabolism with those of unmodified arachidonic acid to understand the influence of the biotin tag on enzyme activity.

By addressing these questions, the scientific community can gain a more complete understanding of the behavior of this compound in biological systems, enhancing its utility as a research tool and providing insights into the metabolism of other acylated biotin derivatives.

References

The Intracellular Ballet: A Technical Guide to the Putative Interaction of Arachidonic Acid-Biotin Conjugates with Fatty Acid-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular lipid chaperones that play a pivotal role in the transport and metabolic channeling of long-chain fatty acids, including the biologically crucial arachidonic acid. The ability to precisely track and quantify the interaction of arachidonic acid with various FABP isoforms is paramount for understanding lipid signaling and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide explores the theoretical framework and practical methodologies for investigating the interaction between a biotinylated arachidonic acid probe and FABPs. While direct literature on this specific conjugate is sparse, this document consolidates current knowledge on FABP-arachidonic acid binding, details relevant experimental protocols that can be adapted for a biotinylated probe, and presents the signaling pathways in which this interaction is implicated. The guide is intended to provide researchers with the foundational knowledge and technical protocols necessary to design and execute experiments in this specialized area.

Introduction: The Significance of the FABP-Arachidonic Acid Axis

Fatty Acid-Binding Proteins (FABPs) are a class of intracellular proteins that reversibly bind to hydrophobic ligands, most notably long-chain fatty acids.[1][2] These proteins facilitate the transport of fatty acids through the aqueous environment of the cytoplasm, directing them to specific cellular compartments for metabolism or signaling.[3] There are multiple isoforms of FABPs, each with a distinct tissue distribution and ligand-binding profile, suggesting specialized roles in lipid homeostasis.[2]

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a precursor to a vast array of potent signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes.[1][4] These molecules are integral to inflammatory processes, immune responses, and cardiovascular physiology.[5][6] FABPs are thought to modulate the availability of arachidonic acid for enzymatic conversion by cyclooxygenases (COX) and lipoxygenases (LOX), thereby influencing the production of these critical signaling mediators.[4][5]

The use of a biotinylated arachidonic acid probe presents a versatile tool for studying this interaction. The high-affinity interaction between biotin and streptavidin can be leveraged in a variety of assay formats, including fluorescence polarization, surface plasmon resonance, and affinity chromatography, to provide detailed quantitative data on binding kinetics and affinities.

The Putative Mechanism of Arachidonic Acid-Biotin Interaction with FABPs

The binding of a fatty acid to an FABP occurs within a clam-shaped β-barrel structure that forms a hydrophobic internal cavity.[7] The carboxylate headgroup of the fatty acid typically forms hydrogen bonds and electrostatic interactions with charged and polar amino acid residues at the base of the binding pocket, while the hydrophobic acyl chain is stabilized by van der Waals interactions with nonpolar residues lining the cavity.[7]

It is hypothesized that an this compound conjugate would interact with an FABP in a similar manner. The arachidonic acid moiety would be expected to occupy the hydrophobic binding cavity, with its carboxylate group interacting with the conserved polar residues. The biotin tag, being a relatively small and hydrophilic molecule, would likely be positioned at or near the portal region of the binding pocket, extending into the solvent. The linker connecting arachidonic acid and biotin would need to be of sufficient length and flexibility to allow the fatty acid portion to bind deeply within the cavity without significant steric hindrance from the biotin. The nature of this linker is critical and could influence the binding affinity.

Quantitative Data: Arachidonic Acid Binding to FABP Isoforms

While specific data for a biotinylated arachidonic acid probe is not available in the literature, the binding affinities of unmodified arachidonic acid to several FABP isoforms have been determined. This data serves as a crucial baseline for any investigation using a modified probe.

| FABP Isoform | Ligand | Method | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| Adipocyte FABP (ALBP/aP2/FABP4) | Arachidonic Acid | Isothermal Titration Calorimetry (ITC) | 4.4 µM | [7] |

| Adipocyte FABP (ALBP/aP2/FABP4) | Arachidonic Acid | ANS Displacement | 134 nM (Ki) | [8] |

| Keratinocyte FABP (KLBP) | Arachidonic Acid | ANS Displacement | 400 nM (Ki) | [8] |

| Heart FABP (H-FABP/FABP3) | Arachidonic Acid | Not Specified | Comparable to Docosahexaenoic Acid | [9] |

Experimental Protocols

The following are detailed protocols for common biophysical assays used to study protein-ligand interactions. These can be adapted for the use of a biotinylated arachidonic acid probe.

Synthesis of a Biotinylated Arachidonic Acid Probe (Conceptual)

The synthesis of a biotinylated arachidonic acid probe would likely involve the covalent attachment of a biotin moiety to the carboxyl group of arachidonic acid via a flexible linker, such as polyethylene glycol (PEG). This can be achieved using standard carbodiimide chemistry. It is crucial to purify the final product to ensure the absence of unreacted starting materials.

Fluorescence Displacement Assay using ANS

This assay measures the ability of a test ligand (e.g., this compound) to displace the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) from the FABP binding pocket, resulting in a decrease in fluorescence.[8]

Materials:

-

Purified FABP of interest

-

ANS (1,8-ANS)

-

This compound conjugate

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

Fluorometer

Procedure:

-

Prepare a stock solution of FABP in the assay buffer.

-

Prepare stock solutions of ANS and the this compound conjugate in an appropriate solvent (e.g., DMSO) and then dilute in the assay buffer.

-

In a quartz cuvette, mix the FABP solution with a concentration of ANS that gives a robust fluorescence signal (typically in the low micromolar range).

-

Allow the mixture to equilibrate.

-

Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~480 nm).

-

Titrate the FABP-ANS solution with increasing concentrations of the this compound conjugate.

-

After each addition, allow the system to reach equilibrium and measure the fluorescence intensity.

-

Plot the decrease in fluorescence as a function of the competitor concentration and fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[7]

Materials:

-

Purified FABP of interest

-

This compound conjugate

-

ITC instrument

-

Degassed Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)

Procedure:

-

Thoroughly dialyze the purified FABP against the assay buffer.

-

Dissolve the this compound conjugate in the same dialysis buffer.

-

Degas both the protein and ligand solutions.

-

Load the FABP solution into the sample cell of the ITC instrument.

-

Load the this compound conjugate solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time. It can be used to determine association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified FABP of interest

-

Streptavidin

-

This compound conjugate

-

Amine coupling kit (EDC, NHS)

-

Running Buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize streptavidin onto the surface of a sensor chip using standard amine coupling chemistry.

-

Inject the biotinylated arachidonic acid probe over the streptavidin-coated surface to allow for high-affinity capture.

-

Inject a series of concentrations of the purified FABP (analyte) over the sensor surface.

-

Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between analyte injections if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The interaction of arachidonic acid with FABPs is a key step in making this fatty acid available for downstream enzymatic pathways that generate potent signaling molecules.

Caption: FABP-mediated transport of arachidonic acid to metabolic enzymes.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the interaction between a biotinylated arachidonic acid probe and an FABP.

Caption: Workflow for characterizing the AA-Biotin-FABP interaction.

Conclusion and Future Directions

The study of the interaction between arachidonic acid and FABPs is a rapidly evolving field with significant implications for drug discovery. The development and application of a biotinylated arachidonic acid probe would provide a powerful new tool for dissecting the isoform-specific binding kinetics and thermodynamics of this crucial interaction. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to explore this area. Future work should focus on the successful synthesis and validation of such a probe and its application in high-throughput screening assays to identify small molecule modulators of the FABP-arachidonic acid interaction. Such compounds could hold promise as novel therapeutics for a range of inflammatory and metabolic disorders.

References

- 1. Arachidonic acid-dependent gene regulation during preadipocyte differentiation controls adipocyte potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Fatty acid–binding protein 5 controls microsomal prostaglandin E synthase 1 (mPGES-1) induction during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipocyte lipid-binding protein complexed with arachidonic acid. Titration calorimetry and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of binding affinity and docking of novel fatty acid-binding protein (FABP) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Subcellular Localization of Arachidonic Acid-Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA) is a pivotal polyunsaturated fatty acid involved in a myriad of cellular processes, most notably as a precursor to eicosanoid signaling molecules that regulate inflammation, immunity, and hemostasis. Understanding the subcellular compartmentalization of AA is crucial for elucidating its diverse biological functions and for the development of targeted therapeutics. The use of arachidonic acid-biotin (AA-biotin) as a molecular probe, coupled with advanced analytical techniques, provides a powerful strategy to trace the uptake, trafficking, and localization of AA within the cell. This technical guide offers a comprehensive overview of the methodologies employed to investigate the subcellular distribution of AA-biotin, including detailed experimental protocols, data presentation strategies, and visualization of key pathways and workflows.

Introduction

Arachidonic acid is a 20-carbon omega-6 fatty acid predominantly found esterified in the phospholipids of cellular membranes.[1][2] Its release by phospholipases, such as phospholipase A2, initiates a cascade of enzymatic reactions leading to the production of bioactive lipids, including prostaglandins, thromboxanes, leukotrienes, and lipoxins.[3][4] These eicosanoids are potent signaling molecules that mediate a wide range of physiological and pathological processes.[5][6] The subcellular location where AA is released and metabolized is critical in determining its downstream signaling effects.

To dissect the spatial and temporal dynamics of AA within the cell, researchers have developed tagged versions of the fatty acid, such as this compound.[1][7] This probe allows for the sensitive detection and quantification of AA in various subcellular compartments through the high-affinity interaction of biotin with avidin or streptavidin conjugates. This guide will detail the experimental approaches to study the subcellular localization of AA-biotin, from its synthesis and introduction into cells to its detection and quantification in isolated organelles.

Arachidonic Acid Signaling Pathways

Free arachidonic acid is metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[3][4][5][6][8][9][10] The enzymes for these pathways reside in specific subcellular locations, highlighting the importance of understanding AA's compartmentalization. For instance, COX enzymes are primarily located in the endoplasmic reticulum and nuclear envelope.

Figure 1: Major metabolic pathways of arachidonic acid.

Experimental Methodologies

Synthesis of this compound

Arachidonic acid can be conjugated to a biotin moiety through a carbodiimide-mediated reaction. This process typically involves activating the carboxylic acid group of arachidonic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a biotin derivative containing a primary amine, like 5-(biotinamido)pentylamine.[6]

Protocol for Biotinylation of Arachidonic Acid:

-

Prepare a 10 mg/mL solution of EDC in 100% acetonitrile.

-

Prepare a 10 mg/mL solution of 5-(Biotinamido)pentylamine in a mixture of 44% ethanol, 44% acetonitrile, and 12% water (v/v/v).

-

In a glass vial, add 6 µL of arachidonic acid (neat oil).

-

Add 500 µL of the EDC solution.

-

Add 400 µL of the 5-(Biotinamido)pentylamine solution.

-

Allow the reaction to proceed at room temperature for at least 2 hours.

-

The resulting biotinylated arachidonic acid can be purified by high-performance liquid chromatography (HPLC).

Cellular Labeling with this compound

Cells can be incubated with AA-biotin, which will be taken up and incorporated into cellular lipids. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

General Protocol for Cell Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of AA-biotin in a suitable solvent, such as ethanol or DMSO.

-

Dilute the AA-biotin stock solution in cell culture medium to the final desired concentration (e.g., 1-10 µM).

-

Incubate the cells with the AA-biotin-containing medium for a specific duration (e.g., 15 minutes to 24 hours).

-

After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove unincorporated AA-biotin.

Figure 2: General experimental workflow for investigating AA-biotin subcellular localization.

Subcellular Fractionation

Subcellular fractionation is a key technique to isolate different organelles.[5][11][12][13] A common method is differential centrifugation, which separates organelles based on their size and density.

Protocol for Subcellular Fractionation by Differential Centrifugation:

-

Harvest the AA-biotin labeled cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl2 with protease inhibitors).

-

Allow the cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.[11]

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet the nuclei.[12]

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C to pellet the mitochondria.[12]

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi).[11]

-

The final supernatant is the cytosolic fraction.

-

Each pellet (nuclei, mitochondria, microsomes) should be washed with the appropriate buffer.

Detection and Quantification of this compound

The presence of AA-biotin in different subcellular fractions can be detected by Western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).

Protocol for Western Blotting:

-

Determine the protein concentration of each subcellular fraction.

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with streptavidin-HRP.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

For visualization of AA-biotin localization, a fluorescently tagged version of arachidonic acid (e.g., BODIPY-AA) can be used, or the biotin tag can be detected with fluorescently labeled streptavidin.[6][14]

Protocol for Fluorescence Microscopy:

-

Grow cells on glass coverslips.

-

Label the cells with AA-biotin as described in section 3.2.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes.

-

Permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with a suitable blocking buffer.

-

Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488).

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a confocal or fluorescence microscope.

For precise quantification of AA-biotin in different subcellular fractions, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.[15][16][17][18][19]

Protocol Outline for LC-MS Quantification:

-

Extract lipids from the subcellular fractions using a method like the Bligh-Dyer or Folch extraction.

-

The extracted lipids are then analyzed by reverse-phase LC-MS.

-

AA-biotin can be quantified using a stable isotope-labeled internal standard.

-

The amount of AA-biotin in each fraction can be normalized to the protein or total lipid content of that fraction.

Quantitative Data Presentation

Summarizing quantitative data in tables allows for easy comparison of the distribution of AA-biotin across different subcellular compartments. While specific data for AA-biotin is limited in the public domain, studies using radiolabeled arachidonic acid provide a valuable reference for its expected distribution.

Table 1: Subcellular Distribution of [3H]Arachidonic Acid in Murine Fibrosarcoma Cells Over Time.

| Subcellular Fraction | % of Total Label (15 min) | % of Total Label (40 min) | % of Total Label (2 h) | % of Total Label (24 h) |

| Nuclear Membrane | 11 | 9 | 7 | 2 |

| Endoplasmic Reticulum | 65 | 68 | 69 | 63 |

| Plasma Membrane | 6 | 7 | 9 | 12 |

| Mitochondria | 3 | 4 | 5 | 8 |

| Other | 15 | 12 | 10 | 15 |

Data adapted from G. L. Neufeld et al., Journal of Cell Biology, 1986. This study used [3H]arachidonic acid, and the distribution may vary for AA-biotin and in different cell types.

Conclusion

The investigation of the subcellular localization of this compound provides critical insights into the compartmentalized signaling of this important lipid mediator. The combination of cell labeling, subcellular fractionation, and sensitive detection methods like fluorescence microscopy and mass spectrometry allows for a detailed understanding of AA trafficking and metabolism. The protocols and data presentation formats outlined in this guide offer a robust framework for researchers to explore the intricate roles of arachidonic acid in cellular health and disease. This knowledge is fundamental for the development of novel therapeutic strategies that target specific pools of arachidonic acid and its metabolic pathways.

References

- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]

- 3. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcellular Fractionation [labome.com]

- 6. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

- 8. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Arachidonic Acid Metabolism Mechanism Based on UPLC-MS/MS Metabolomics in Recurrent Spontaneous Abortion Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subcellular fractionation protocol [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Incorporation of stable isotope-labeled arachidonic acid into cellular phospholipid molecular species and analysis by fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and quantification of metabolites of arachidonic acid from cultures of endothelial cells by HPLC-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Uptake and subcellular distribution of [3H]arachidonic acid in murine fibrosarcoma cells measured by electron microscope autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Synthesis of Arachidonic Acid-Biotin: A Technical Guide for Researchers

For Immediate Release